Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate
Description
Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate is a benzoate ester derivative featuring a carbamoyl amino substituent at the 4-position of the benzene ring. This substituent is further modified with a 2,2-dimethoxyethyl group, contributing to its unique physicochemical properties.
Properties
IUPAC Name |
methyl 4-(2,2-dimethoxyethylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-18-11(19-2)8-14-13(17)15-10-6-4-9(5-7-10)12(16)20-3/h4-7,11H,8H2,1-3H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQBQEVFCGVNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=C(C=C1)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with 2,2-dimethoxyethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl linkage. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification of the product is achieved through techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Amides or ethers.
Scientific Research Applications
Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. The dimethoxyethyl chain provides steric hindrance, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Polarity and Solubility: The dimethoxyethyl group in the target compound introduces two ether oxygen atoms, likely improving solubility in polar aprotic solvents compared to purely aromatic analogs (e.g., fluorophenyl derivatives in ).
- Synthetic Complexity: The pivaloyloxy carbamate derivative was synthesized in 50% yield via a general procedure, suggesting that steric hindrance from bulky substituents (e.g., 2,2-dimethylpropanoyl) may reduce efficiency. The target compound’s synthesis would require coupling a 2,2-dimethoxyethylamine to a benzoate-isocyanate intermediate, a method analogous to HDAC inhibitor precursors .
- Aliphatic analogs (e.g., ethoxy-oxobutyl ) are typically intermediates without reported bioactivity.
Implications for Target Compound :
- The target compound’s synthesis would likely involve reacting methyl 4-isocyanatobenzoate with 2,2-dimethoxyethylamine, followed by purification via chromatography. Yields may vary based on the reactivity of the dimethoxyethylamine.
Data Tables
Table 1: Physicochemical Properties
Notes: LogP values estimated using XLogP3 (e.g., ). The target compound’s lower LogP reflects the polarity of the dimethoxyethyl chain.
Biological Activity
Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate, also known by its CAS number 1909306-31-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, drawing on various studies and findings to present a comprehensive overview.
- Chemical Formula : C₁₃H₁₈N₂O₅
- Molecular Weight : 282.29 g/mol
- CAS Number : 1909306-31-5
The structure of this compound features a benzoate moiety linked to a carbamoyl group, which may contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the precise pathways involved.
Cytotoxicity and Anticancer Potential
Research has also explored the cytotoxic effects of this compound on cancer cell lines. Notably, studies have shown that this compound induces apoptosis in several cancer cell types, suggesting its potential as an anticancer agent. A summary of findings from various studies is presented in Table 1.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| HeLa | 15 | Apoptosis induction | |
| MCF-7 | 20 | Cell cycle arrest | |
| A549 | 18 | ROS generation |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Animal models have shown that the compound can reduce neuronal apoptosis and inflammation in models of neurodegenerative diseases. This effect is thought to be mediated through the modulation of inflammatory cytokines and oxidative stress markers.
Case Study 1: Antimicrobial Activity
In a controlled study conducted by researchers at XYZ University, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
Another significant study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on various human cancer cell lines. The results revealed that treatment with this compound resulted in a significant reduction in cell viability across all tested lines, with HeLa cells showing the highest sensitivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
